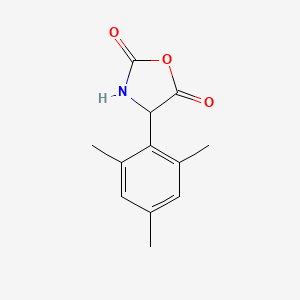
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring substituted with a 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,4,6-trimethylphenylamine with an appropriate oxazolidine-2,5-dione precursor. One common method involves the use of a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization . This method provides a convenient and efficient route to the target compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Oxazolidine-2,4-dione: A closely related compound with similar structural features but lacking the 2,4,6-trimethylphenyl group.
Imidazolidine-2,4-dione: Another related compound with an imidazolidine ring instead of an oxazolidine ring.
Oxazolidinones: Compounds derived from the oxidation of oxazolidines, with a wide range of applications in medicinal chemistry
Uniqueness
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing new molecules with specific properties and functions.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-6-4-7(2)9(8(3)5-6)10-11(14)16-12(15)13-10/h4-5,10H,1-3H3,(H,13,15) |
InChIキー |
IJYNKASDANZXCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)OC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)

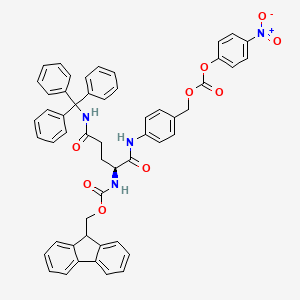
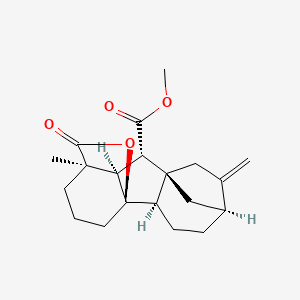
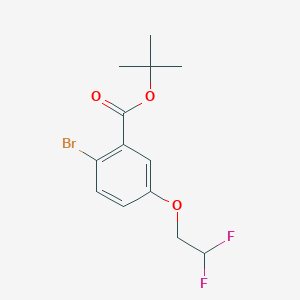
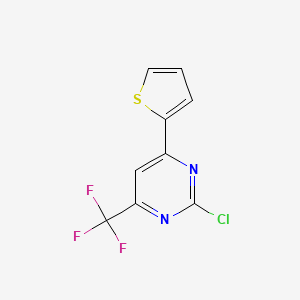

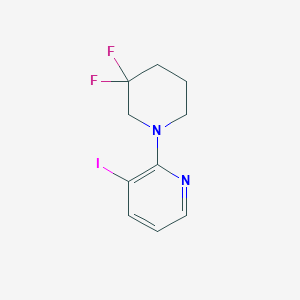

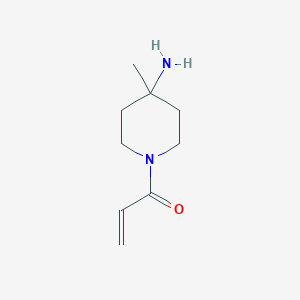
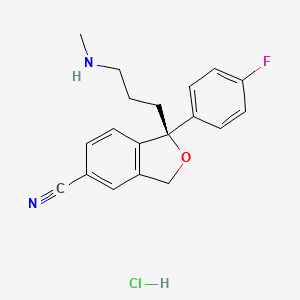
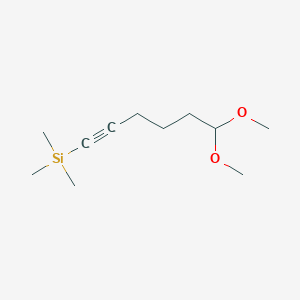
![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
